1-(1H-benzotriazol-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE typically involves the reaction of benzotriazole with a suitable ketone precursor under specific conditions. One common method involves the reaction of benzotriazole with 3,3-diphenylpropanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1H-1,2,3-benzotriazol-1-yl-N,N-dibenzylmethanamine
- 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole
- 4,5,6,7-tetrabromo-1H-benzimidazole
Comparison: 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE is unique due to its specific structural features, such as the presence of two phenyl groups and a benzotriazole ring. This structure imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. For example, the presence of the diphenyl groups can enhance the compound’s stability and influence its interactions with biological targets .
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H17N3O/c25-21(24-20-14-8-7-13-19(20)22-23-24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2 |
InChI Key |
CEAXHPRWDYZTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N2C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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